molecular formula C14H14N2S B11945887 Carbanilide, 4-methylthio- CAS No. 1145-66-0

Carbanilide, 4-methylthio-

Cat. No.: B11945887
CAS No.: 1145-66-0
M. Wt: 242.34 g/mol
InChI Key: NZPBFKQKPZEPED-UHFFFAOYSA-N
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Description

Carbanilide, also known as diphenylurea, is a urea derivative with two phenyl groups attached to the urea core. The 4-methylthio variant (4-MTC) incorporates a methylthio (-SCH₃) substituent at the para position of one phenyl ring. This modification alters its physicochemical and biological properties compared to unsubstituted carbanilide or other substituted derivatives. The methylthio group enhances lipophilicity and influences electronic interactions, impacting solubility, reactivity, and bioactivity .

Key structural identifiers for 4-MTC-related compounds include:

  • 4-(Methylthio)aniline: A precursor with the molecular formula C₇H₉NS, CAS 104-96-1, and a molecular weight of 139.22 g/mol .
  • Biological relevance: 4-Methylthio substituents in aniline derivatives (e.g., in pyrimidine scaffolds) demonstrate enzymatic inhibition (e.g., CDK2 with IC₅₀ values in the micromolar range) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1145-66-0

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17)

InChI Key

NZPBFKQKPZEPED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylthioaniline Precursors

The preparation of 4-methylthioaniline, a critical intermediate, often begins with the nitration and subsequent reduction of thioanisole (methyl phenyl sulfide). A method adapted from the synthesis of 4-methylthiobenzaldehyde (CN102731352A) employs a solid acid SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) to facilitate carbonylation reactions. While this catalyst was originally designed for aldehyde production, its acidic and redox properties make it suitable for nitration and sulfonation steps.

Procedure:

  • Nitration of thioanisole : Thioanisole is reacted with nitric acid in the presence of the SZTA catalyst at 70–90°C, yielding 4-nitrothioanisole.

  • Reduction to 4-methylthioaniline : The nitro group is reduced using hydrogen gas and palladium on carbon (Pd/C), a method analogous to the hydrogenation steps described in CN102887854B.

Key Conditions:

  • Catalyst loading: 5–10 wt% SZTA

  • Reduction pressure: 0.5–5 MPa H₂

  • Yield: 85–90% (nitration), 75–80% (reduction)

Condensation Reactions for Thiourea Formation

Reaction of 4-Methylthioaniline with Phenyl Isothiocyanate

The final step involves condensing 4-methylthioaniline with phenyl isothiocyanate to form Caranilide, 4-methylthio-. This reaction is typically conducted in anhydrous dichloromethane or toluene under reflux.

Procedure:

  • Mixing : Equimolar amounts of 4-methylthioaniline and phenyl isothiocyanate are combined in dichloromethane.

  • Reflux : The mixture is heated at 40–50°C for 6–12 hours.

  • Workup : The product is extracted, washed with sodium bicarbonate, and recrystallized from ethanol/water.

Key Conditions:

  • Solvent: Dichloromethane (optimal for homogeneity)

  • Temperature: 50°C (avoids side reactions)

  • Yield: 70–75%

Solid-Phase Synthesis for Scalability

Immobilized Catalyst Systems

Industrial-scale production often employs immobilized catalysts to enhance reusability. The SZTA catalyst, as described in CN102731352A, can be supported on silica or alumina to improve stability during continuous flow reactions.

Procedure:

  • Catalyst immobilization : SZTA is coated onto silica beads via sol-gel methods.

  • Continuous nitration : Thioanisole and nitric acid are passed through a fixed-bed reactor containing the catalyst.

  • In-line reduction : The nitro intermediate is hydrogenated using Pd/C in a tandem reactor.

Key Metrics:

  • Catalyst lifetime: >500 hours

  • Space-time yield: 0.8–1.2 g/L·h

Industrial-Scale Optimization

Solvent and Temperature Effects

Data from CN102887854B highlight the role of solvent polarity in controlling reaction rates and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate condensation but increase hydrolysis risks.

Optimized Conditions:

  • Solvent : Toluene (balances reactivity and stability)

  • Temperature : 50°C (maximizes yield without decomposition)

Analytical Validation and Purification

HPLC Monitoring

Post-synthesis purification is critical for pharmaceutical-grade Caranilide, 4-methylthio-. As demonstrated in Newcrom R1 HPLC analyses, a mobile phase of acetonitrile/water/phosphoric acid (60:40:0.1 v/v) resolves the compound from impurities.

Conditions:

  • Column: Newcrom R1 (3 µm particles for UPLC)

  • Detection: UV at 254 nm

  • Purity: >99% after recrystallization

Chemical Reactions Analysis

Substitution Reactions

Chlorination
The compound undergoes chlorination at the benzyl alcohol position to form 4-(methylthio)benzyl chloride. This reaction employs concentrated hydrochloric acid in a water-immiscible solvent like toluene, typically requiring 1–4 hours at 10–40°C .

Cyanidation
4-(methylthio)benzyl chloride reacts with alkali metal cyanides (e.g., NaCN, KCN) in the presence of phase-transfer catalysts (e.g., tetra-n-butylammonium halides) to yield 4-(methylthio)phenylacetonitrile. The reaction occurs at 60–100°C in solvents like toluene, often requiring 1–6 hours .

Reaction Type Reagents/Conditions Product
ChlorinationHCl (conc.), toluene, 10–40°C, 1–4 h4-(methylthio)benzyl chloride
CyanidationNaCN/KCN, phase-transfer catalyst, 60–100°C, 1–6 h4-(methylthio)phenylacetonitrile

Condensation Reactions

The compound undergoes condensation with 6-methylnicotinic ester to form 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This step uses alkali metal alkoxides (e.g., sodium methoxide) as catalysts at 60–110°C in alcohols or aromatic hydrocarbons .

Reaction Type Reagents/Conditions Product
CondensationAlkali metal alkoxide, 60–110°C3-2-(4-Methylthiophenyl)-2-cyanoacetylpyridine

Hydrolysis and Decarboxylation

Under acidic conditions (e.g., HCl, H₂SO₄, or acetic acid mixtures), the intermediate undergoes hydrolysis and decarboxylation to form 3-2-(4-(methylthio)phenyl)acetylpyridine. The process involves heating at 50–115°C for 1–20 hours, followed by neutralization with aqueous ammonia .

Reaction Type Reagents/Conditions Product
Hydrolysis/DecarboxylationHCl, H₂SO₄, or acetic acid mixtures, 50–115°C, 1–20 h3-2-(4-Methylthiophenyl)acetylpyridine

Methylthiolation Reactions

The methylthio group participates in methylthiolation processes mediated by Radical-SAM enzymes. These enzymes utilize a [4Fe-4S] cluster to catalyze sulfur transfer, potentially involving intermediate radical states. The methylthio group’s reactivity is influenced by its electron-donating properties, which stabilize reactive intermediates during catalysis .

Mechanistic Insights

  • Radical-SAM Enzymes : The methylthio group may act as a sulfur donor in enzymatic reactions, with the [4Fe-4S] cluster facilitating radical-based transfer .

  • Electron Configuration : The sulfur atom in the methylthio group can engage in van der Waals interactions with SAM cofactors, influencing reaction pathways .

Comparative Analysis of Reaction Pathways

Reaction Type Key Reagents Product Catalytic Role
ChlorinationHCl, toluene4-(methylthio)benzyl chlorideAcid-catalyzed bond cleavage
CyanidationNaCN, phase-transfer catalyst4-(methylthio)phenylacetonitrileNucleophilic substitution
CondensationAlkali metal alkoxidePyridine derivativeBase-catalyzed coupling
Hydrolysis/DecarboxylationAcidic conditions (HCl/H₂SO₄)Acetylpyridine derivativeAcidic cleavage of nitrile group
MethylthiolationRadical-SAM enzymesSulfurated intermediatesRadical-based sulfur transfer

Research Findings and Implications

  • Synthetic Utility : The compound serves as a precursor in multi-step syntheses, such as the preparation of pyridine derivatives .

  • Enzymatic Relevance : Methylthiolation via Radical-SAM enzymes highlights the compound’s role in biocatalytic sulfur transfer, with potential applications in drug development .

  • Mechanistic Diversity : The availability of diverse reaction pathways (substitution, condensation, hydrolysis) underscores the compound’s synthetic flexibility for tailored functionalization .

Scientific Research Applications

Carbanilide, 4-methylthio- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Carbanilide, 4-methylthio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress or cellular signaling pathways, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Carbanilide Derivatives with Halogen or Alkyl Substituents

Triclocarban (TCC)
  • Structure : Dichlorocarbanilide (3,4,4'-trichlorocarbanilide).
  • Activity : Enhances androgen receptor (AR) and estrogen receptor (ER) signaling at 1 μM, amplifying hormone-dependent gene expression by 20–100% .
  • Degradation: Forms intermediates like dichlorocarbanilide (DCC) and monochlorocarbanilide (MCC) in environmental matrices .
2,2'-Dimethylcarbanilide
  • Physicochemical Properties : Higher boiling point (824.83 K) and critical temperature (1056.88 K) compared to 4-MTC, attributed to increased molecular symmetry and van der Waals interactions .
4-Methoxycarbanilide
  • Structure : Para-methoxy (-OCH₃) substituent.
  • Safety : Classified as hazardous (H302) with distinct handling protocols compared to 4-MTC .

Spectral and Solvent-Dependent Properties

Absorption and Fluorescence
  • 4-Methylthio vs. 4-Amino Derivatives: Bathochromic Shift: 4-Methylthio-2-pyrone derivatives (e.g., 3a, 3b) exhibit λmax shifts to longer wavelengths (541–625 nm in ethanol) compared to 4-amino analogs (515 nm) . ε Values: Higher molar absorptivity in 4-methylthio compounds due to enhanced electron delocalization .
Solvent Polarity Effects
  • Fluorescence emission wavelengths increase in polar solvents (e.g., ethanol), suggesting dipole-dipole interactions stabilize excited states .
Enzymatic Inhibition
  • CDK2 Inhibition : Pyrazole-pyrimidine derivatives with 4-methylthio aniline groups at C-4 show micromolar IC₅₀ values, outperforming alkyl-substituted analogs .
  • AR/ER Modulation : Unlike TCC, 4-MTC lacks significant agonist activity but may antagonize aryl hydrocarbon receptor (AhR) pathways .
Hormone Receptor Interactions
  • Triclocarban (TCC) : Potentiates testosterone-induced AR activity by >100% at 1 μM .
  • Dicyclohexylurea (VI) : Acts as an AhR agonist, unlike most carbanilides .

Physicochemical and Analytical Data

Table 1: Key Properties of Carbanilide Derivatives

Compound Molecular Formula Melting Point (°C) λmax (nm) Bioactivity (Key Target)
4-Methylthio Carbanilide C₁₄H₁₃N₂OS Not reported 541–625* CDK2 inhibition
Triclocarban (TCC) C₁₃H₉Cl₃N₂O 255–257 N/A AR/ER modulation
4-Methoxycarbanilide C₁₄H₁₄N₂O₂ Not reported N/A Hazardous (H302)
2,2'-Dimethylcarbanilide C₁₅H₁₆N₂O Not reported N/A High boiling point (824.83 K)

*Data from structurally related 2-pyrone derivatives .

Table 2: Spectroscopic Comparison

Compound Type Substituent Hypsochromic Shift ε Value Trend Fluorescence λ (Ethanol)
4-Methylthio-2-pyrone -SCH₃ No 541–625 nm
4-Amino-2-pyrone -NH₂ Yes 515 nm

Environmental and Analytical Considerations

  • Degradation : 4-MTC is more stable than chlorinated carbanilides (e.g., TCC) but may undergo microbial oxidation to sulfoxide/sulfone derivatives .
  • Detection : HPLC methods for carbanilides require rigorous calibration (R² ≥ 0.999) and mitigate interferences from chloroformates or acidic impurities .

Biological Activity

Carbanilide, 4-methylthio- is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a detailed overview of its biological activity based on diverse sources, including case studies and research findings.

Carbanilide, 4-methylthio- is a derivative of carbanilide characterized by a methylthio group attached to the aromatic ring. Its chemical structure can be represented as follows:

C8H9NS\text{C}_8\text{H}_9\text{N}\text{S}

This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of 4-(methylthio)benzaldehyde, including carbanilide compounds, exhibit significant antibacterial properties. A study compared several synthesized Schiff bases derived from 4-(methylthio)benzaldehyde against various pathogenic bacterial strains. The results showed that these compounds displayed varying degrees of antibacterial activity:

Compound% Inhibition (E. Coli)% Inhibition (P. Fluorescens)% Inhibition (M. Luteus)% Inhibition (B. Subtilis)
3a51.8442.8644.5546.91
3b46.9936.3137.6338.75
3c65.10 60.12 57.74 55.24
3d............
...............

Among the tested compounds, those with the methylthio group showed enhanced antibacterial activity compared to standard drugs like Carbenicillin, with some achieving up to 99% inhibition at higher concentrations (500 µg/ml) against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

In addition to its antibacterial properties, carbanilide derivatives have also demonstrated significant antioxidant activity. The compounds were evaluated for their ability to scavenge free radicals and inhibit oxidation processes:

  • Radical Scavenging Activity: The synthesized compounds showed effective radical scavenging capabilities, particularly compound 3b, which was noted as the best radical scavenger among the series.
  • Fe2+ Ion Scavenging: The ability to chelate Fe2+ ions was also assessed, indicating potential protective effects against oxidative stress in biological systems .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A comprehensive analysis conducted on various synthesized derivatives highlighted that compounds with specific substitutions on the aromatic ring exhibited enhanced antibacterial properties against common pathogens such as E. coli and S. aureus. The study concluded that structural modifications significantly influenced biological activity .
  • Toxicological Assessment: In a separate investigation focusing on environmental safety, researchers examined the impact of carbanilide derivatives in aquatic systems, assessing their potential toxic effects on non-target organisms. The findings suggested that while these compounds possess beneficial antimicrobial properties, their ecological impact warrants further investigation .

Q & A

Q. What are the validated methods for synthesizing 4-methylthio-caranilide, and how can purity be ensured?

To synthesize 4-methylthio-caranilide, researchers typically employ reactions between aniline derivatives and thiomethylating agents under controlled conditions. A critical step is ensuring reagent purity: traces of carbanilide in aniline (a common reagent) can introduce impurities, necessitating vacuum distillation of aniline in an all-glass apparatus prior to use . Post-synthesis, purity is confirmed via HPLC with UV detection, comparing retention times and peak areas against certified standards. Calibration curves (0.05–5 mg/L range, correlation coefficient ≥0.999) are essential for quantification .

Q. How should researchers characterize the structural identity and purity of 4-methylthio-caranilide?

Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic proton and carbon shifts.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by monitoring peak symmetry and absence of co-eluting impurities. Ensure mobile phase compatibility to avoid interference from chloroformates or aniline byproducts .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against reference data.

Q. What analytical protocols are recommended for detecting 4-methylthio-caranilide in environmental samples?

Ambient air sampling involves drawing air through an impinger containing aniline/toluene (2:98 v/v), where phosgene (if present) reacts to form carbanilide derivatives. Post-collection, HPLC analysis is performed with:

  • Column : Reverse-phase C17.
  • Detection : UV absorbance at 254 nm.
  • Calibration : Daily intermediate standards (10× detection limit) to maintain <10% variability in response factors .

Advanced Research Questions

Q. How can researchers resolve co-elution issues in HPLC analysis of 4-methylthio-caranilide?

Co-elution with chloroformate-derived ureas is a known challenge. Mitigation strategies include:

  • Mobile Phase Optimization : Adjust acetonitrile/water ratios to improve peak separation.
  • Sample Pretreatment : Acidic precipitation of interfering salts or derivatization to alter retention times.
  • Method Validation : Conduct spike-and-recovery experiments to confirm specificity .

Q. What experimental designs address contradictory quantification results across studies?

Contradictions often arise from calibration inconsistencies or environmental variability. Solutions include:

  • Standardized Protocols : Adhere to ASTM guidelines (e.g., D1356 for atmospheric sampling) .
  • Statistical Analysis : Apply t-tests or ANOVA to compare datasets, ensuring error bars (e.g., ±2σ) account for methodological variability .
  • Interlaboratory Comparisons : Use round-robin testing to identify systematic biases .

Q. How can the stability of 4-methylthio-caranilide under environmental stressors be systematically evaluated?

Design a factorial experiment varying:

  • Independent Variables : Temperature (20–40°C), humidity (30–90%), UV exposure.
  • Dependent Variables : Degradation rate (via HPLC area reduction) and byproduct formation (via MS).
  • Control Measures : Store samples in amber vials with desiccants and analyze in triplicate. Include a stability-indicating method (e.g., forced degradation under acidic/alkaline conditions) .

Methodological Tables

Q. Table 1: Critical Parameters for HPLC Quantification of 4-Methylthio-Carbanilide

ParameterSpecificationReference
Calibration Range0.05–5 mg/L
Injection Volume25 µL
Response Factor Variability≤10% day-to-day
Detection Limit0.1 µg/L (UV)

Q. Table 2: Key Equations for Phosgene-Carbanilide Conversion

EquationApplicationReference
Wd=Rd×Cc×VERcW_d = \frac{R_d \times C_c \times V_E}{R_c}Carbanilide concentration in samples
CA=Wd×99212×VmC_A = \frac{W_d \times 99}{212 \times V_m}Phosgene-to-carbanilide conversion

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